Dichloroacetaldehyde

描述

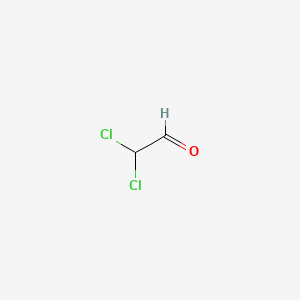

Structure

3D Structure

属性

IUPAC Name |

2,2-dichloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-2(4)1-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQWQKUXRJYXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021560 | |

| Record name | Dichloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroacetaldehyde is a colorless liquid with a penetrating pungent odor. (NTP, 1992), Colorless liquid with a penetrating pungent odor; [Hawley] | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °F at 760 mmHg (NTP, 1992), 89.2 °C | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

140 °F (NTP, 1992), 60 °C CC | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALC, Soluble in water and common organic solvents. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.436 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.436 @ 25 °C, Density: 1.4113 g/ cu cm @ 25 °C | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

50 mmHg at 68 °F (NTP, 1992), 55.4 [mmHg], 55.4 mm Hg @ 25 °C | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Crude product contained: 4% CCl3CHO, 1% ClCH2CHO /From table/ | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

79-02-7 | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetaldehyde, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GT3DHH725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-58 °F (NTP, 1992), -37.6 to -37.4 °C | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20135 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROACETALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5226 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Dichloroacetaldehyde via Acetaldehyde Chlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetaldehyde (DCAL) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production through the chlorination of acetaldehyde (B116499) is a well-established industrial process, yet optimization and a deep understanding of the reaction dynamics remain critical for achieving high yields and purity. This technical guide provides an in-depth overview of the synthesis of this compound from acetaldehyde, focusing on the core chemical principles, experimental methodologies, and process optimization. It is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. This document details the reaction mechanism, summarizes key quantitative data from various synthetic approaches, and provides illustrative experimental protocols.

Introduction

This compound (C₂H₂Cl₂O), a colorless liquid with a pungent odor, is a highly reactive bifunctional molecule.[1] Its utility as a synthon is primarily due to the presence of both a reactive aldehyde group and a dichloromethyl moiety.[1] This structure allows for its participation in a wide range of chemical transformations, making it a valuable building block for complex organic molecules, including the diuretic trichlormethiazide (B1682463) and the cytostatic agent mitotane.[2] The primary industrial route to this compound involves the direct chlorination of acetaldehyde or its trimer, paraldehyde.[2][3] This process, while seemingly straightforward, is accompanied by the formation of several byproducts, necessitating careful control of reaction conditions to maximize the yield of the desired product.

Reaction Mechanism and Kinetics

The chlorination of acetaldehyde to this compound proceeds via a stepwise free radical substitution mechanism involving the α-hydrogens of the acetaldehyde molecule.[4][5] The reaction is typically initiated by the homolytic cleavage of chlorine.

The overall reaction can be summarized as follows:

CH₃CHO + 2Cl₂ → CHCl₂CHO + 2HCl

The formation of haloacetaldehydes, including this compound, is a stepwise substitution process on the α-hydrogen of acetaldehyde during chlorination.[4][5] The reaction kinetics are influenced by factors such as pH and chlorine dosage, with reaction rate constants generally increasing with higher pH and chlorine concentrations.[4]

A competing side reaction is the condensation of acetaldehyde with monochloroacetaldehyde, which can lead to the formation of α,α,β-trichlorobutyraldehyde.[6] Another potential side reaction is the oxidation of the aldehydes to their corresponding carboxylic acids, such as dichloroacetic acid and trichloroacetic acid.[6]

Caption: Stepwise chlorination of acetaldehyde and common side reactions.

Experimental Protocols and Process Parameters

The synthesis of this compound can be performed through various methods, including batch, semi-continuous, and continuous processes.[6] The choice of process often depends on the desired scale of production and the required purity of the final product.

General Experimental Workflow

A typical laboratory-scale synthesis involves the controlled addition of chlorine gas to acetaldehyde in an aqueous medium. The temperature is a critical parameter that needs to be carefully managed to minimize side reactions.

Caption: General experimental workflow for this compound synthesis.

Representative Batch Process Protocol

The following protocol is a representative example for the synthesis of this compound in a batch process, derived from established industrial practices.[7]

Materials:

-

Acetaldehyde (or paraldehyde)

-

Water

-

Chlorine gas

Equipment:

-

Jacketed glass reactor with a stirrer, thermometer, gas inlet tube, and reflux condenser

-

Cooling circulator

-

Gas flow meter

-

Scrubber for HCl gas

Procedure:

-

Charge the reactor with acetaldehyde (or paraldehyde) and water. A molar ratio of water to aldehyde between 3.5 and 4.5 is often employed.[7]

-

Cool the mixture to a temperature between 5°C and 15°C using the cooling circulator.[7]

-

Slowly introduce chlorine gas into the stirred reaction mixture. The molar ratio of absorbed chlorine to aldehyde should be maintained between approximately 1.5 and 1.9 in the initial stage.[7]

-

Maintain the temperature within the range of 5°C to 15°C during the initial chlorination.[7]

-

For the second stage of chlorination to drive the reaction towards this compound, the temperature is raised to a range of 25°C to 35°C, and more chlorine is introduced until the total absorbed chlorine is approximately 2.0 moles per mole of aldehyde.[7]

-

Upon completion of the reaction, the crude product is subjected to a work-up procedure, which may include neutralization and phase separation.

-

The organic layer is then purified by distillation to yield this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Influence of Reactant Ratios and Temperature on this compound Synthesis

| Parameter | Value/Range | Outcome | Reference |

| Water to Aldehyde Molar Ratio | 3.5 - 4.5 | High yield of this compound | [7] |

| Chlorine to Aldehyde Molar Ratio | ~2.0 | Favors this compound formation | [7] |

| Initial Chlorination Temperature | 5 - 15 °C | Controlled reaction, minimizes byproducts | [7] |

| Second Stage Temperature | 25 - 35 °C | Drives reaction to completion | [7] |

| Conversion to Di- and Trichloroaldehydes | >90% | Possible with optimized conditions | [6] |

Table 2: Byproduct Formation in Acetaldehyde Chlorination

| Byproduct | Formation Conditions | Mitigation Strategies | Reference |

| Monochloroacetaldehyde | Incomplete chlorination | Staged chlorination with temperature control | [8] |

| Trichloroacetaldehyde (Chloral) | Excess chlorine, higher temperatures | Careful control of chlorine stoichiometry and temperature | [7] |

| α,α,β-Trichlorobutyraldehyde | Condensation reaction | Lower temperatures, rapid chlorination | [6] |

| Dichloroacetic Acid | Oxidation | Control of reaction time and temperature | [6] |

Purification and Characterization

Purification of this compound from the crude reaction mixture is typically achieved by distillation.[2] However, the close boiling point of monochloroacetaldehyde makes its separation challenging.[8] Azeotropic distillation can be employed to remove water from the product.[1][9]

The final product can be characterized by standard analytical techniques:

-

Gas Chromatography (GC): To determine the purity and quantify the presence of byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (aldehyde C=O stretch).

Safety Considerations

Acetaldehyde is a volatile and flammable liquid. Chlorine gas is highly toxic and corrosive. This compound is also toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction generates hydrogen chloride gas, which must be scrubbed.

Conclusion

The synthesis of this compound through the chlorination of acetaldehyde is a versatile and scalable process. A thorough understanding of the reaction mechanism, careful control of process parameters such as temperature and reactant stoichiometry, and effective purification methods are paramount to achieving high yields and purity. This guide provides a foundational understanding for researchers and professionals to develop and optimize the synthesis of this important chemical intermediate for applications in drug development and beyond.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sciencemadness.org [sciencemadness.org]

- 7. US2552934A - Process of chlorinating acetaldehyde - Google Patents [patents.google.com]

- 8. US3150189A - Production of this compound - Google Patents [patents.google.com]

- 9. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloroacetaldehyde

Dichloroacetaldehyde (Cl₂CHCHO), also known as 2,2-dichloroethanal, is a significant chlorinated aldehyde with the chemical formula C₂H₂Cl₂O.[1] This colorless liquid possesses a pungent, irritating odor and is utilized as a versatile intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its biological relevance, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a volatile liquid that is miscible with water and soluble in common organic solvents.[1][2] Upon dissolution in water, it readily forms a stable hydrate, 2,2-dichloro-1,1-ethanediol.[1] The physical properties of both the anhydrous form and its monohydrate are summarized in the tables below for clear comparison.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₂Cl₂O |

| Molar Mass | 112.94 g·mol⁻¹[1] |

| Appearance | Colorless liquid with a penetrating pungent odor[4] |

| Melting Point | -50 °C (-58 °F; 223 K)[1] |

| Boiling Point | 88 °C (190 °F; 361 K)[1] |

| Density | 1.4 g/mL[1] |

| Solubility in water | Forms a hydrate[1] |

| Vapor Density | 3.9 (relative to air)[5] |

| Vapor Pressure | 50 mmHg at 68°F[5] |

| Flash Point | 140 °F[4] |

Table 2: Physical Properties of this compound Monohydrate

| Property | Value |

| CAS Number | 16086-14-9[2] |

| Molecular Weight | 130.96 g/mol [2] |

| Appearance | Crystalline solid[2] |

| Melting Point | 35–50 °C[2] |

| Boiling Point | 85–95 °C at 101.3 kPa[2] |

| Density (20 °C) | 1.53–1.54 g/cm³[2] |

| Solubility | Soluble in polar organic solvents, insoluble in non-polar ones[2] |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of an aldehyde, characterized by oxidation, reduction, and condensation reactions.[2] It is a highly reactive compound that can undergo spontaneous polymerization upon standing to form a solid, colorless polymer.[2][4] This polymerization process can be reversed by heating the polymer to 120 °C.[2]

Key chemical reactions include:

-

Hydration: In the presence of water, it forms a geminal diol, 2,2-dichloro-1,1-ethanediol.[1]

-

Trimerization: With Lewis acids such as antimony trichloride (B1173362) or iron(III) chloride, it trimerizes to form hexachloroparaldehyde.[1]

-

Reduction: Reduction with lithium aluminium hydride yields 2,2-dichloroethanol.[1]

-

Oxidation: Oxidation with chromic acid produces dichloroacetic acid.[2]

-

Self-Condensation: It can undergo self-condensation to form 2,2,4,4-tetrachloroacetaldol.[2]

This compound is considered a combustible liquid and can react vigorously with oxidizing materials.[5][6] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[6]

References

Dichloroacetaldehyde CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dichloroacetaldehyde, a reactive aldehyde of significant interest in chemical synthesis and as a metabolite of various chlorinated compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its molecular structure.

Core Data Summary

CAS Number: 79-02-7[1][2][3][4]

Molecular Formula: C₂H₂Cl₂O[1][2][3]

Quantitative Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 112.943 | g/mol |

| Density | 1.4 | g/mL |

| Melting Point | -50 | °C |

| Boiling Point | 88 | °C |

| IUPAC Name | 2,2-dichloroethanal | |

| Synonyms | Dichloroethanal, α,α-Dichloroacetaldehyde |

Molecular Structure

The molecular structure of this compound consists of a two-carbon aldehyde with two chlorine atoms attached to the alpha-carbon.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound by Chlorination of Paraldehyde (B1678423)

This protocol describes a common method for the synthesis of this compound.

Workflow:

Caption: Synthesis of this compound workflow.

Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge paraldehyde and a catalytic amount of an appropriate chlorination catalyst.

-

Chlorination: Heat the mixture to 70-80°C and bubble excess chlorine gas through the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of paraldehyde and the formation of this compound.

-

Work-up: Upon completion, the crude product is purified by distillation to yield this compound.

Reduction of this compound to 2,2-Dichloroethanol (B146553)

This protocol details the reduction of this compound to the corresponding alcohol using a metal hydride reducing agent.

Workflow:

Caption: Reduction of this compound workflow.

Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Reduction: Cool the solution in an ice bath and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

-

Quenching: After the reaction is complete (monitored by TLC or GC), cautiously quench the reaction by the slow, sequential addition of water, followed by an aqueous acid solution (e.g., 1 M HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude 2,2-dichloroethanol can be further purified by distillation.[5]

Formation of this compound Hydrate

In the presence of water, this compound readily forms a stable hydrate, 2,2-dichloro-1,1-ethanediol.

Logical Relationship:

Caption: Equilibrium of this compound and its hydrate.

Experimental Observation:

Dissolving this compound in water results in an exothermic reaction and the formation of the crystalline hydrate. The process is reversible, and the aldehyde can be regenerated by heating the hydrate, often under distillation conditions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3150189A - Production of this compound - Google Patents [patents.google.com]

- 4. CN1234674C - Method for preparing dichloro acetaldehyde from hydrated chloral - Google Patents [patents.google.com]

- 5. 2,2-Dichloroethanol | C2H4Cl2O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spontaneous Polymerization of Dichloroacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetaldehyde (Cl₂CHCHO), a reactive aldehyde, is known to undergo spontaneous polymerization upon storage. This phenomenon, while a potential challenge in handling and storage, also presents opportunities for the development of novel polymeric materials. This in-depth technical guide provides a comprehensive overview of the spontaneous polymerization of this compound, drawing from available scientific literature. It covers the conditions favoring polymerization, the characteristics of the resulting polymer, and the proposed mechanistic pathways. This guide also includes compiled quantitative data and outlines relevant experimental protocols for the study of this process, aiming to equip researchers and professionals in drug development and materials science with the necessary knowledge for its management and potential application.

Introduction

This compound is a colorless liquid with a pungent odor that finds application in the synthesis of various organic compounds, including pharmaceuticals. A notable characteristic of this compound is its propensity to spontaneously polymerize upon standing, forming a solid, colorless polymer.[1][2] This process is reversible, with the polymer reverting to its monomeric form upon heating.[1][2] Understanding the dynamics of this polymerization is crucial for ensuring the stability and purity of this compound during storage and for controlling its reactivity in synthetic processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its resulting polymer is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Polythis compound

| Property | This compound (Monomer) | Polythis compound (Polymer) |

| Appearance | Colorless liquid[2] | Solid, colorless polymer[1]; White amorphous powder[3] |

| Molecular Formula | C₂H₂Cl₂O | (C₂H₂Cl₂O)n |

| Molecular Weight | 112.94 g/mol [1] | Varies with degree of polymerization |

| Boiling Point | 89.2 °C[1] | Decomposes |

| Melting Point | -37.6 to -37.4 °C[1] | Not well-defined |

| Density | 1.4113 g/cm³ at 25 °C[1] | Data not available |

| Solubility | Miscible in water (forms a hydrate), soluble in common organic solvents[1] | Insoluble in alcohol[3] |

| Depolymerization | Not applicable | Reverts to monomer upon heating to 120 °C[1][2] |

Spontaneous Polymerization

The spontaneous polymerization of this compound occurs upon storage, leading to the formation of a solid, white, amorphous powder.[1][3] This process is analogous to the spontaneous polymerization of other aldehydes, such as acetaldehyde (B116499), which can be initiated by both anionic and cationic mechanisms, often influenced by the conditions of storage.

Conditions Influencing Polymerization

While specific quantitative data on the kinetics of spontaneous this compound polymerization is scarce in the literature, general principles from aldehyde chemistry suggest that the following factors can influence the process:

-

Temperature: Lower temperatures can favor polymerization. For instance, acetaldehyde has been observed to polymerize spontaneously at -68°C in the dark.

-

Presence of Impurities: Acidic or basic impurities can act as initiators, catalyzing the polymerization. The surface of the storage container can also play a role, with acidic or basic sites on glass surfaces potentially initiating cationic or anionic polymerization, respectively.

-

Light: Photochemical initiation is a possibility, although storage in the dark is generally recommended to minimize unwanted reactions.

Polymer Characteristics

The resulting polythis compound is a solid, colorless material described as a white amorphous powder.[1][3] It is notably insoluble in alcohol.[3] A key characteristic of this polymer is its thermal instability; it depolymerizes back to the monomeric this compound upon heating to 120 °C.[1][2]

Polymerization Mechanism

The precise mechanism of the spontaneous polymerization of this compound is not definitively established in the available literature. However, based on the known chemistry of aldehydes, it is likely to proceed via either a cationic or anionic chain-growth mechanism. The initiation step is likely triggered by trace acidic or basic impurities or active sites on the surface of the storage vessel.

A general representation of the polymerization process is depicted in the following workflow:

Caption: General workflow of this compound polymerization and depolymerization.

In the presence of Lewis acids, this compound can also form a cyclic trimer, hexachloroparaldehyde.

Experimental Protocols

Protocol for Monitoring Spontaneous Polymerization

Objective: To observe and quantify the spontaneous polymerization of this compound under controlled storage conditions.

Materials:

-

High-purity this compound

-

Inert storage vials (e.g., amber glass with PTFE-lined caps)

-

Analytical balance

-

Spectroscopic instrumentation (FTIR, NMR)

-

Gas chromatograph (GC)

Procedure:

-

Sample Preparation: Aliquot freshly distilled, high-purity this compound into several pre-weighed, inert storage vials under an inert atmosphere (e.g., nitrogen or argon).

-

Storage Conditions: Store the vials under different conditions to be investigated (e.g., varying temperatures in controlled ovens or refrigerators, exposure to ambient light vs. dark storage).

-

Monitoring: At regular time intervals, remove a vial from each condition for analysis.

-

Gravimetric Analysis: Carefully weigh the vial to determine if there is a change in the physical state (liquid to solid) and to quantify the amount of polymer formed (after removal of any remaining monomer under vacuum).

-

Spectroscopic Analysis:

-

FTIR: Acquire an infrared spectrum of the sample. The disappearance of the aldehyde C=O stretching band (around 1750 cm⁻¹) and the appearance of C-O-C ether-like stretches in the polymer backbone would indicate polymerization.

-

¹H NMR: Dissolve a small sample in a suitable deuterated solvent (if a soluble fraction exists) to monitor the disappearance of the aldehydic proton signal.

-

-

Chromatographic Analysis: Use GC to quantify the remaining monomer concentration over time.

-

Protocol for Characterizing Polythis compound

Objective: To characterize the physical and chemical properties of the formed polythis compound.

Materials:

-

Polythis compound sample

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Gel Permeation Chromatography (GPC) system

-

FTIR and NMR spectrometers

Procedure:

-

Thermal Analysis:

-

TGA: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) to determine its thermal stability and the depolymerization temperature. Record the temperature at which significant weight loss occurs.

-

DSC: Analyze the polymer to determine its glass transition temperature (Tg) and melting point (Tm), if any, providing insights into its amorphous or crystalline nature.

-

-

Molecular Weight Determination: If a soluble fraction of the polymer can be obtained, use GPC to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Structural Analysis:

-

FTIR: Obtain an IR spectrum of the solid polymer to identify the characteristic functional groups and confirm the polyacetal structure.

-

Solid-State NMR: If available, solid-state NMR can provide detailed structural information about the polymer backbone.

-

The following diagram illustrates a typical experimental workflow for the analysis of polythis compound:

Caption: Experimental workflow for the characterization of polythis compound.

Conclusion

The spontaneous polymerization of this compound is a significant characteristic of this compound, impacting its storage, handling, and use in chemical synthesis. While the existing literature provides a qualitative understanding of this phenomenon, there is a clear need for more in-depth quantitative studies to elucidate the kinetics and mechanism of the spontaneous polymerization. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate this process and to characterize the resulting polymer. A deeper understanding of the polymerization of this compound will enable better control over its reactivity and may open avenues for the development of new materials with unique properties.

References

Dichloroacetaldehyde hydrate formation in aqueous solutions

An In-depth Technical Guide to the Formation of Dichloroacetaldehyde Hydrate (B1144303) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of this compound hydrate in aqueous solutions. This compound, a significant metabolite of certain industrial chemicals and drugs, readily exists in equilibrium with its hydrated form, 2,2-dichloro-1,1-ethanediol. Understanding the thermodynamics, kinetics, and mechanisms of this transformation is crucial for studies in toxicology, environmental chemistry, and pharmaceutical development.

Thermodynamics and Equilibrium of Hydration

The hydration of an aldehyde is a reversible nucleophilic addition reaction where a water molecule adds to the carbonyl group to form a geminal diol (gem-diol). For most simple aldehydes, the equilibrium favors the aldehyde form. However, the presence of electron-withdrawing substituents on the α-carbon dramatically shifts the equilibrium toward the more stable hydrate.[1][2][3][4]

In the case of this compound, the two highly electronegative chlorine atoms exert a strong inductive effect. This effect withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it highly susceptible to nucleophilic attack by water.[1][5] Consequently, the equilibrium for this compound in an aqueous solution lies heavily in favor of the hydrate.[5][6]

The general reaction is as follows:

CHCl₂CHO + H₂O ⇌ CHCl₂(OH)₂

Quantitative Data: Hydration Equilibrium Constants

The stability of the hydrate is quantified by the hydration equilibrium constant (Khyd). A larger Khyd value indicates that the equilibrium favors the formation of the gem-diol. The table below compares the Khyd for acetaldehyde (B116499) and its chlorinated derivatives, illustrating the profound impact of α-halogenation.

| Aldehyde | Chemical Formula | Hydration Equilibrium Constant (Khyd) |

| Acetaldehyde | CH₃CHO | ~1.2 - 1.4[6] |

| Chloroacetaldehyde | ClCH₂CHO | ~37[5][6] |

| This compound | Cl₂CHCHO | Data not explicitly found, but expected to be significantly > 37 |

| Trichloroacetaldehyde (Chloral) | CCl₃CHO | > 100[6] |

Table 1: Hydration Equilibrium Constants (Khyd) for selected aldehydes in water at approximately 298 K. The data clearly shows that each additional chlorine atom significantly increases the stability of the hydrate.

Physical and Chemical Properties

A summary of the key properties for this compound and its hydrate is provided below.

| Property | This compound | This compound Hydrate |

| IUPAC Name | 2,2-dichloroacetaldehyde | 2,2-dichloroethane-1,1-diol |

| Synonyms | α,α-Dichloroacetaldehyde | Chloroaldehyde Hydrate[7][8] |

| CAS Number | 79-02-7[9] | 16086-14-9[8] |

| Molecular Formula | C₂H₂Cl₂O[9] | C₂H₄Cl₂O₂[7] |

| Molecular Weight | 112.94 g/mol [9] | 130.95 g/mol [7] |

| Appearance | Colorless liquid[9] | White to pale yellow crystalline powder[8] |

| Melting Point | -58 °F (-50 °C)[9] | 56 °C[10] |

| Boiling Point | 190 °F (88 °C)[9] | 121 °C[10] |

| Solubility | Forms hydrate in water[9] | Soluble in water and methanol[10] |

Table 2: Selected physical and chemical properties of this compound and its hydrate.

Reaction Mechanisms and Kinetics

The hydration of this compound is a reversible process that can be catalyzed by either acid or base.[1][2][3][4][11][12] While the reaction occurs slowly in neutral water, catalysis significantly increases the rate at which equilibrium is achieved.[4] Kinetic studies on related haloacetaldehydes show that reaction rates are influenced by pH and catalyst concentration.[13]

Base-Catalyzed Hydration

Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the electrophilic carbonyl carbon.[4][12] This is followed by the protonation of the resulting alkoxide intermediate by a water molecule to yield the gem-diol and regenerate the hydroxide catalyst.[4][12]

Caption: Base-catalyzed hydration mechanism.

Acid-Catalyzed Hydration

In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺).[1][4][12] This step makes the carbonyl carbon significantly more electrophilic. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon.[4][12] The final step involves deprotonation of the oxonium ion intermediate by another water molecule to form the neutral gem-diol and regenerate the hydronium ion catalyst.[4][12]

Caption: Acid-catalyzed hydration mechanism.

Experimental Protocols

The equilibrium between an aldehyde and its hydrate can be directly observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly well-suited for this purpose as the aldehydic proton and the methine proton of the gem-diol have distinct and well-separated chemical shifts.

Protocol: Determination of Khyd using ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the hydration equilibrium constant (Khyd) by quantifying the relative concentrations of this compound and its hydrate in an aqueous solution.[6]

Materials:

-

This compound

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR-compatible internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

-

5 mm NMR tubes

-

NMR Spectrometer (≥300 MHz)

Procedure:

-

Sample Preparation:

-

Accurately prepare a solution of this compound in D₂O to a final concentration of approximately 50-100 mM in a clean vial.

-

Add a known, fixed amount of the internal standard (TMSP) to the solution.

-

Transfer the final solution to a 5 mm NMR tube.

-

-

Equilibration:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample to thermally equilibrate at a constant, known temperature (e.g., 298 K) for a minimum of 10 minutes prior to data acquisition.[6]

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Critical Parameter: Use a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons for accurate integration. A D1 value of 5 times the longest T₁ relaxation time is recommended.

-

-

Data Processing and Analysis:

-

Process the acquired spectrum using appropriate software (e.g., Fourier transform, phase correction, baseline correction).

-

Identify the characteristic signals:

-

This compound (Aldehyde): The aldehydic proton (CHO) signal.

-

This compound Hydrate (Gem-diol): The methine proton (-CH(OD)₂) signal.[6]

-

-

Carefully integrate the area under each of these characteristic peaks. The integral is directly proportional to the molar concentration of the species.

-

-

Calculation of Khyd:

-

The equilibrium constant, Khyd, is calculated as the ratio of the concentrations of the hydrate to the free aldehyde. Since the integrals (I) are proportional to the concentrations, the ratio of the integrals can be used directly: Khyd = [Hydrate] / [Aldehyde] = I(Hydrate) / I(Aldehyde)

-

References

- 1. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The equilibrium constants for the formation of hydrates of acetaldehyde a.. [askfilo.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound Hydrate | C2H4Cl2O2 | CID 22121091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. This compound | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytotoxic Mechanisms of Dichloroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative and comprehensive "omics" data on the cytotoxicity of dichloroacetaldehyde is limited. This guide synthesizes the current understanding of aldehyde cytotoxicity, drawing upon data from closely related compounds such as chloroacetaldehyde (B151913) (CAA), dichloroacetate (B87207) (DCA), and dichloroacetyl chloride (DCAC) to illustrate key mechanistic principles. This information should be interpreted as indicative of potential mechanisms for this compound, with the explicit understanding that these are related but distinct chemical entities.

Executive Summary

This compound (DCAld), a halogenated aldehyde, is recognized for its cytotoxic and genotoxic properties. As a metabolite of certain industrial chemicals and pharmaceuticals, understanding its mechanism of action is crucial for toxicology and drug development. This technical guide provides a comprehensive overview of the core cytotoxic mechanisms attributed to this compound and related chloro-aldehydes. The primary modes of toxicity involve the induction of oxidative stress, mitochondrial dysfunction, programmed cell death (apoptosis), and the formation of macromolecular adducts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways.

Core Cytotoxic Mechanisms

The cytotoxicity of this compound is a multi-faceted process involving several interconnected cellular events.

Genotoxicity and DNA Adduct Formation

This compound and its analogs are genotoxic, primarily through the formation of covalent adducts with DNA. These adducts can disrupt DNA replication and transcription, leading to mutations and cell death. Chloroacetaldehyde has been shown to form several etheno adducts, including 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (N²,3-εG)[1][2][3]. These adducts are known to be promutagenic. The formation of DNA adducts is a critical initiating event in the cytotoxicity of these aldehydes[4].

Induction of Oxidative Stress

Exposure to chloro-aldehydes leads to a significant increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress[5][6][7]. This imbalance between ROS production and the cell's antioxidant capacity results in damage to lipids, proteins, and DNA. A key consequence of this is lipid peroxidation, the oxidative degradation of lipids, which compromises membrane integrity and generates further reactive aldehydes[8][9][10]. Concurrently, a depletion of cellular glutathione (B108866) (GSH), a major antioxidant, is often observed, further impairing the cell's ability to mitigate oxidative damage[6].

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound-induced cytotoxicity. The integrity and function of these organelles are severely compromised through several mechanisms:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): Chloroacetaldehyde has been shown to cause a rapid decrease in mitochondrial membrane potential, a key indicator of mitochondrial health[5].

-

Impaired Oxidative Phosphorylation: The electron transport chain can be disrupted, leading to reduced ATP synthesis.

-

Induction of the Intrinsic Apoptotic Pathway: Mitochondrial damage leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade[11].

Apoptosis and Cell Cycle Arrest

This compound and its analogs are potent inducers of apoptosis, or programmed cell death[12][13][14]. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of executioner caspases, such as caspase-3[1][11][15][16][17]. In addition to apoptosis, these compounds can also induce cell cycle arrest, preventing cell proliferation[14].

Quantitative Data on Chloro-Aldehyde Cytotoxicity

The following tables summarize quantitative data from studies on this compound and related compounds. Note: Data for this compound is limited; therefore, data from chloroacetaldehyde (CAA) and dichloroacetyl chloride (DCAC) are included for illustrative purposes.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Chloroacetaldehyde | Murine L-cells | Cytotoxicity | Not specified | Cytotoxic | [18] |

| Dichloroacetyl chloride (DCAC) | Kupffer Cells | Annexin V/PI | Early Apoptosis | Dose-dependent increase | [19] |

| Dichloroacetyl chloride (DCAC) | Kupffer Cells | Annexin V/PI | Late Apoptosis | Dose-dependent increase | [19] |

| Acetaldehyde (B116499) | SH-SY5Y | MTT | Cell Viability | Concentration-dependent decrease | [6] |

| Acetaldehyde | LS174T | MTT | Mitochondrial Activity | Significant reduction with 25-100 µM | [7][20] |

| Parameter | Compound | Cell Line/System | Method | Observation | Reference |

| Oxidative Stress | |||||

| ROS Production | Chloroacetaldehyde (50 µM) | Colon Carcinoma LS174T | H₂DCFDA | Increased ROS levels up to 6 hours | [5] |

| ROS Production | Acetaldehyde (25-100 µM) | LS174T | DCF-DA | Significant increase in intracellular ROS | [7] |

| Glutathione (GSH) | Acetaldehyde | SH-SY5Y | Not specified | Decrease in GSH concentration | [6] |

| Mitochondrial Effects | |||||

| Mitochondrial Membrane Potential | Chloroacetaldehyde (50 µM) | Colon Carcinoma LS174T | JC-1 | Maximum decrease within 30 minutes | [5] |

| ATP Levels | Chloroacetaldehyde (50 µM) | Colon Carcinoma LS174T | Biochemical Assay | Transient increase at 2 hours, then decrease | [5] |

| Apoptosis | |||||

| Caspase-3/7 Activity | Acetaldehyde (25-100 µM) | LS174T | Caspase-Glo 3/7 Assay | Significant increase in activity | [16] |

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Pathway

Caption: Overview of this compound-induced cytotoxicity pathways.

Experimental Workflow for Assessing Apoptosis

Caption: Experimental workflow for apoptosis detection.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

TUNEL Assay for Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Grow cells on coverslips or in a 96-well plate and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Equilibration: Wash the cells with PBS and then add equilibration buffer for 10 minutes.

-

TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., BrdUTP) for 60 minutes at 37°C in a humidified chamber.

-

Staining (if indirect): If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

-

Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

Western Blot for Cleaved Caspase-3

This method detects the activated form of the executioner caspase-3.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the overall levels of intracellular reactive oxygen species.

-

Cell Seeding: Plate cells in a 96-well black-walled plate.

-

Dye Loading: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Compound Treatment: Wash the cells to remove excess dye and then treat with this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm at various time points using a fluorescence plate reader.

Measurement of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.

-

Sample Preparation: After treatment with this compound, harvest and homogenize cells or tissues in a suitable buffer on ice[8].

-

TCA Precipitation: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins, and centrifuge to collect the supernatant[9].

-

TBA Reaction: Mix the supernatant with thiobarbituric acid (TBA) solution and incubate at 95°C for 60 minutes to form a colored adduct[9].

-

Absorbance Measurement: Cool the samples and measure the absorbance at 532 nm[8].

-

Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA and normalize to the protein content of the sample[9].

Quantification of Glutathione (GSH)

This protocol describes a common method for measuring total glutathione levels.

-

Sample Preparation: Homogenize cells or tissues in a buffer containing a protein precipitating agent (e.g., metaphosphoric acid).

-

Centrifugation: Centrifuge the homogenate to remove precipitated proteins.

-

DTNB Reaction: In a 96-well plate, mix the supernatant with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate (B84403) buffer.

-

NADPH Addition: Initiate the reaction by adding NADPH.

-

Kinetic Measurement: Measure the rate of formation of the yellow product, 5-thio-2-nitrobenzoic acid (TNB), by reading the absorbance at 412 nm over several minutes.

-

Quantification: Calculate the GSH concentration by comparing the rate of reaction to a standard curve of known GSH concentrations.

Conclusion

The cytotoxicity of this compound is a complex process driven by its high reactivity, leading to the formation of DNA and protein adducts, induction of oxidative stress, and severe mitochondrial dysfunction. These events culminate in the activation of apoptotic pathways and cell death. While specific quantitative data for this compound remains an area for further research, the mechanisms outlined in this guide, supported by data from related chloro-aldehydes, provide a robust framework for understanding its toxicological profile. The provided experimental protocols offer standardized methods for investigating the key events in this compound-induced cytotoxicity, which can be valuable for both basic research and the development of therapeutic strategies.

References

- 1. Dichloroacetate reduces cisplatin-induced apoptosis by inhibiting the JNK/14-3-3/Bax/caspase-9 pathway and suppressing caspase-8 activation via cFLIP in murine tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of N2,3-ethanoguanine in DNA after treatment with chloroacetaldehyde in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic analysis of metabolic effects of chloroacetaldehyde and cytochalasin B on tumor cells using bioelectronic sensor chips - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. plant-stress.weebly.com [plant-stress.weebly.com]

- 9. benchchem.com [benchchem.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diposit.ub.edu [diposit.ub.edu]

- 14. Mechanisms of acetaldehyde-mediated growth inhibition: delayed cell cycle progression and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Apoptosome-Independent Activation of the Lysosomal Cell Death Pathway by Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. Trichloroethene metabolite dichloroacetyl chloride induces apoptosis and compromises phagocytosis in Kupffer Cells: Activation of inflammasome and MAPKs | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

Dichloroacetaldehyde: A Key Metabolite in Insecticide Toxicology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetaldehyde (DCA) is a reactive aldehyde that has been identified as a significant metabolite of several organophosphate insecticides, most notably dichlorvos (B1670471) and trichlorfon (B7771407). While the parent insecticides have been extensively studied for their neurotoxic effects through the inhibition of acetylcholinesterase, the metabolic formation of DCA introduces additional toxicological considerations, including genotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of the formation of this compound from insecticides, its toxicological profile, and the analytical methodologies used for its detection and quantification.

Metabolism of Insecticides to this compound

The biotransformation of certain organophosphate insecticides leads to the formation of this compound. The primary metabolic pathways for dichlorvos and trichlorfon that result in DCA are detailed below.

Dichlorvos Metabolism

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate) is rapidly metabolized in mammals through two primary enzymatic pathways.[1] One of the main routes is the hydrolysis of the P-O-vinyl bond, catalyzed by A-esterases found predominantly in the plasma and liver.[2] This reaction yields dimethyl phosphate (B84403) and the unstable intermediate, dichloroethanol, which rapidly rearranges to form this compound.[1][2]

A second, glutathione-dependent pathway results in the demethylation of dichlorvos to desmethyl-dichlorvos, which can also be further metabolized to this compound.[1]

dot

Caption: Metabolic pathways of Dichlorvos to this compound.

Trichlorfon Metabolism

Trichlorfon is an organophosphate insecticide that can be non-enzymatically converted to dichlorvos, especially under physiological pH conditions. This conversion is a dehydrochlorination reaction.[3] Once dichlorvos is formed, it follows the metabolic pathways described above, leading to the production of this compound. The rate of conversion of trichlorfon to dichlorvos is pH-dependent.

Quantitative Data on Metabolism

The rapid metabolism of dichlorvos makes it challenging to detect the parent compound in tissues. However, some quantitative data on its hydrolysis are available.

| Parameter | Value | Species | Matrix | Reference |

| Dichlorvos Hydrolysis | ||||

| Rate of Hydrolysis | 12 µmol/hour/ml | Rat | Plasma | [2] |

| Trichlorfon to Dichlorvos Conversion | ||||

| Conversion at pH 5 | 2.1% | In vitro | Aqueous Solution | [3] |

| Conversion at pH 7 | 25% | In vitro | Aqueous Solution | [3] |

| Conversion at pH 9 | 52% | In vitro | Aqueous Solution | [3] |

Toxicological Profile of this compound

This compound is a reactive electrophile that can interact with cellular macromolecules, leading to a range of toxic effects.

Genotoxicity and Carcinogenicity

This compound has been shown to be mutagenic in the Salmonella/microsome test. Its mutagenic potential is considered to be higher than that of its parent compound, dichlorvos. The genotoxicity of this compound is attributed to its ability to form adducts with DNA bases. These adducts can lead to mispairing during DNA replication and result in mutations. While acetaldehyde (B116499) is known to form adducts such as N2-ethylidene-dG, CrPdG, and NεG, the specific adducts formed by this compound require further characterization.[4]

Oxidative Stress and Cellular Damage

Aldehydes are known to induce oxidative stress by depleting cellular antioxidants, such as glutathione, and generating reactive oxygen species (ROS). This can lead to damage of lipids, proteins, and DNA. It is plausible that this compound contributes to the overall toxicity of dichlorvos and trichlorfon through the induction of oxidative stress.

Interaction with Signaling Pathways

Electrophilic compounds like this compound are known to interact with the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which targets it for degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2. Nrf2 then translocates to the nucleus and activates the expression of a battery of antioxidant and detoxification genes. The interaction of this compound with this pathway is an important area of ongoing research.

dot

Caption: this compound interaction with the Keap1-Nrf2 pathway.

Experimental Protocols

The detection and quantification of this compound in biological matrices require sensitive and specific analytical methods due to its reactive nature and low concentrations. Gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization are commonly employed techniques.

Gas Chromatography-Electron Capture Detection (GC-ECD) - Adapted from NIOSH Method 2015

This method is suitable for the analysis of this compound in air and can be adapted for biological samples.

1. Sample Preparation (for Blood/Tissue):

-

Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

-

For blood or tissue homogenates, perform a protein precipitation step using a solvent like acetonitrile (B52724).

-

Centrifuge the sample to pellet the precipitated proteins.

-

The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering substances.

2. Derivatization (Optional but can improve specificity):

-

This compound in the extract can be derivatized to a more stable and highly detectable compound. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

3. GC-ECD Analysis:

-

Column: A capillary column suitable for the analysis of volatile organic compounds.

-

Injector Temperature: Typically around 200-250°C.

-

Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 200-250°C.

-

Detector: Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.

-

Carrier Gas: High-purity nitrogen or argon/methane.

4. Quantification:

-

A calibration curve is generated using standards of this compound of known concentrations.

-